molecular formula C10H8ClNS B13636441 3-(Chloromethyl)-5-(3-thienyl)pyridine CAS No. 170859-82-2

3-(Chloromethyl)-5-(3-thienyl)pyridine

Cat. No.: B13636441
CAS No.: 170859-82-2
M. Wt: 209.70 g/mol
InChI Key: PBMFGHZAEHLCKT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-thienyl)pyridine is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a 3-thienyl (C₄H₃S) substituent at the 5-position. This compound is of interest in medicinal and materials chemistry due to the reactive chloromethyl group, which enables further functionalization, and the thiophene moiety, which contributes to π-conjugation and electronic modulation.

Properties

CAS No.

170859-82-2

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

3-(chloromethyl)-5-thiophen-3-ylpyridine

InChI

InChI=1S/C10H8ClNS/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4H2

InChI Key

PBMFGHZAEHLCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Chloromethyl)pyridine Intermediate

A foundational step is the preparation of 3-(chloromethyl)pyridine hydrochloride , which can be further functionalized at the 5-position.

Method Overview (Based on CN105085377A):

Step Reaction Description Reagents/Conditions Notes
1 Oxidation of 3-methylpyridine to 3-picolinic acid Potassium permanganate, water, 85-90 °C, molar ratio 1:(2.1-2.3) Heating for 30 min, acidification post-reaction
2 Esterification of 3-picolinic acid to methyl pyridine-3-carboxylate Methanol, acid catalyst, molar ratio 1:1.3 Acidic conditions facilitate ester formation
3 Reduction of methyl pyridine-3-carboxylate to 3-pyridinemethanol Reducing agent (not specified) Converts ester to alcohol
4 Chlorination of 3-pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride Thionyl chloride, molar ratio 1:(1.1-1.3) Produces the chloromethyl derivative

This four-step sequence efficiently converts 3-methylpyridine into the chloromethylated pyridine intermediate, which is crucial for subsequent substitution reactions.

Introduction of the 3-Thienyl Group at the 5-Position

The installation of a 3-thienyl substituent at the 5-position of pyridine can be achieved by cross-coupling reactions or direct substitution methods.

While direct literature on 3-(chloromethyl)-5-(3-thienyl)pyridine is limited, related thieno-pyridine derivatives have been synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between halogenated pyridines and thiophene boronic acids or stannanes.

Example from related thieno-pyridine synthesis :

  • Starting from halogenated pyridine derivatives, reaction with 3-thienyl boronic acid under Pd-catalysis yields 5-(3-thienyl)pyridine derivatives.
  • Reaction conditions typically involve Pd(PPh3)4 catalyst, base (e.g., K2CO3), and solvents such as DMF or toluene at elevated temperatures (80-110 °C).

This method allows selective substitution at the 5-position, preserving the chloromethyl group at the 3-position for further functionalization.

Alternative Chlorination Methods

An alternative approach to introducing the chloromethyl group involves chlorination of 3-pyridinemethanol or related intermediates using reagents such as thionyl chloride or sulfuryl chloride.

A patent (EP0423595A2) describes a photochemical chlorination process for pyridine derivatives starting from 3-methylpyridine hydrogen sulfate, using chlorine gas under light exposure at 70-130 °C. This method achieves high purity and yield of chloromethyl pyridine derivatives with low wastewater pollution.

Key parameters of this process :

Parameter Details
Starting material 3-Methylpyridine hydrogen sulfate
Chlorination agent Chlorine gas
Catalyst Aromatic carboxamides (e.g., benzamide) optional
Temperature 70-130 °C
Pressure Atmospheric or 0.1-10 bar
Light source UV-visible light for photochemical activation
Workup Dilution with water and organic solvent, pH adjustment, extraction, drying

This method is advantageous for industrial-scale synthesis due to environmental and efficiency benefits.

One-Pot Synthesis via Diazonium Salt Intermediate (Alternative Route)

Another synthetic route involves diazotization of 3-aminopyridine derivatives followed by substitution with chloromethyl groups in the presence of alcohol solvents, as described in US6509471B2.

Procedure highlights :

  • 3-Aminopyridine is dissolved in an alcohol solvent (e.g., 2,2,2-trifluoroethanol) with acid (e.g., methanesulfonic acid).
  • Alkyl nitrite (e.g., t-butyl nitrite) is added at low temperature (0-5 °C) to form a diazonium salt.
  • The diazonium salt reacts in situ with the alcohol to yield 3-substituted pyridine products.
  • Subsequent chloromethylation can be performed on the pyridine ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Oxidation → Esterification → Reduction → Chlorination 3-Methylpyridine KMnO4, MeOH, reducing agent, SOCl2 85-90 °C oxidation, acid catalysis, room temp reduction, chlorination with SOCl2 High yield, well-established Multi-step, requires careful control
Photochemical Chlorination 3-Methylpyridine hydrogen sulfate Cl2, benzamide catalyst, light 70-130 °C, UV-visible light High purity, low pollution, scalable Requires photochemical setup
Pd-Catalyzed Cross-Coupling for 5-(3-thienyl) substitution 3-(Chloromethyl)-5-halopyridine 3-Thienylboronic acid, Pd catalyst, base 80-110 °C, inert atmosphere Selective substitution, versatile Requires halogenated pyridine precursor
Diazonium Salt Route 3-Aminopyridine Alkyl nitrite, acid, alcohol solvent 0-5 °C diazotization, then heating One-pot, versatile substituent introduction Sensitive intermediates, requires low temp

Research Discoveries and Notes

  • The oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate is a robust step, but requires precise control of reagent ratios and temperature to avoid over-oxidation.

  • The chlorination step using thionyl chloride is efficient for converting 3-pyridinemethanol to the chloromethyl derivative, but care must be taken to control reaction stoichiometry to minimize side products.

  • Photochemical chlorination methods provide a greener alternative to traditional chlorination, reducing hazardous waste and improving product purity.

  • Cross-coupling methods for attaching the 3-thienyl group are well-established in heterocyclic chemistry and allow for structural diversity in the pyridine ring system.

  • The diazonium salt approach offers a flexible synthetic route but requires careful temperature control and handling of potentially unstable intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-thienyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(3-thienyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-thienyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thienyl group may contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Chloromethyl)-5-(3-thienyl)pyridine with five structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications Reference
3-(Chloromethyl)-5-(3-thienyl)pyridine C₉H₇ClN₂S 226.68* 3-CH₂Cl, 5-(3-thienyl) Not reported Reactive site for alkylation; π-conjugation
3-(Chloromethyl)-5-(4-fluorophenyl)pyridine C₁₂H₉ClFN 237.66 3-CH₂Cl, 5-(4-fluorophenyl) Not reported Industrial/scientific research; GHS-compliant
3-Bromo-2-chloro-5-(chloromethyl)pyridine C₆H₄BrCl₂N 240.91 2-Cl, 3-CH₂Cl, 5-Br Not reported Halogen-rich; intermediates in drug synthesis
3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole C₇H₅ClN₂OS 200.64 3-CH₂Cl, 5-(3-thienyl), oxadiazole 69–70 Heterocyclic scaffold; lower melting point
3-(Benzyloxy)-5-(chloromethyl)pyridine·HCl C₁₃H₁₃Cl₂NO 284.16 3-CH₂Cl, 5-benzyloxy, HCl salt Not reported 95% purity; potential for salt formation
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 248.02 2-CH₂Cl, 3-Cl, 5-CF₃ Not reported Trifluoromethyl enhances lipophilicity

*Calculated molecular weight based on formula C₉H₇ClN₂S.

Key Observations:

Substituent Effects: The 3-thienyl group (in the target compound) introduces sulfur-based electron-richness, enhancing π-π stacking and charge-transfer interactions compared to fluorophenyl or benzyloxy groups .

Physicochemical Properties :

  • The oxadiazole analog (C₇H₅ClN₂OS) exhibits a lower melting point (69–70°C) than typical pyridine derivatives (e.g., compounds in with m.p. 268–287°C), likely due to reduced symmetry and weaker intermolecular forces .
  • Trifluoromethyl groups (e.g., in 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine) enhance lipophilicity and metabolic stability, making such derivatives valuable in drug design .

Reactivity :

  • The chloromethyl group (-CH₂Cl) in all listed compounds serves as a versatile site for nucleophilic substitution, enabling cross-coupling or polymerization reactions .
  • Thienyl and fluorophenyl substituents may direct electrophilic substitution reactions to specific positions on the pyridine ring, altering regioselectivity .

Applications :

  • Pyridine derivatives with chloromethyl groups are frequently used as intermediates in synthesizing pharmaceuticals (e.g., kinase inhibitors) or agrochemicals .
  • Thienyl-substituted compounds are explored in organic electronics due to their conductive properties .

Q & A

Basic: What are the common synthetic routes for 3-(Chloromethyl)-5-(3-thienyl)pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves chloromethylation of 5-(3-thienyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions, catalyzed by Lewis acids like ZnCl₂ or AlCl₃ . Optimization strategies include:

  • Catalyst selection : Lewis acids enhance electrophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
  • Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct minimization.
  • Stepwise functionalization : Introducing the thienyl group prior to chloromethylation avoids steric hindrance .

Advanced: How does the 3-thienyl substituent influence the electronic properties and reactivity of the pyridine ring compared to phenyl analogs?

Answer:
The 3-thienyl group introduces electron-rich sulfur atoms, altering the pyridine ring’s electronic landscape:

  • Resonance effects : Thiophene’s conjugated π-system donates electron density to the pyridine ring, increasing nucleophilicity at the chloromethyl site .
  • Steric effects : Thienyl’s planar structure reduces steric hindrance compared to bulkier phenyl groups, facilitating nucleophilic attacks.
  • Comparative reactivity : Thienyl-substituted derivatives exhibit faster substitution kinetics than phenyl analogs in SN2 reactions due to enhanced leaving-group activation .

Basic: What spectroscopic techniques are most effective for characterizing 3-(Chloromethyl)-5-(3-thienyl)pyridine, and what key structural features do they identify?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., chloromethyl CH₂ at δ 4.5–5.0 ppm, thienyl protons at δ 6.5–7.5 ppm) and carbon hybridization .
  • X-ray crystallography : Resolves spatial arrangement of the chloromethyl and thienyl groups, confirming regioselectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₉ClN₂S; theoretical MW = 224.01 g/mol) and isotopic patterns .

Advanced: In nucleophilic substitution reactions, what factors determine the regioselectivity of the chloromethyl group in 3-(Chloromethyl)-5-(3-thienyl)pyridine?

Answer:
Regioselectivity is governed by:

  • Electronic environment : Electron-withdrawing thienyl groups activate the chloromethyl site for nucleophilic attack .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, favoring SN2 mechanisms.
  • Catalyst design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophile accessibility .
  • Steric constraints : The 3-position of pyridine minimizes steric hindrance compared to ortho/meta positions in analogs .

Basic: What are the primary applications of 3-(Chloromethyl)-5-(3-thienyl)pyridine in pharmaceutical research?

Answer:

  • Intermediate synthesis : Serves as a precursor for CNS-targeting drugs due to its ability to cross the blood-brain barrier .
  • Covalent inhibitors : The chloromethyl group forms stable bonds with cysteine residues in enzyme active sites (e.g., kinase inhibitors) .
  • Ligand design : Thienyl-pyridine scaffolds modulate receptor binding affinity in serotonin/dopamine analogs .

Advanced: How can contradictory data regarding the compound’s stability under different pH conditions be systematically investigated?

Answer:
Contradictions in stability data can be resolved via:

  • pH-rate profiling : Monitor degradation kinetics (HPLC/UV-Vis) across pH 2–12 to identify hydrolysis-sensitive regions .
  • Isotope labeling : Use ³⁶Cl-labeled analogs to track chloride release under acidic/basic conditions.
  • Computational modeling : DFT calculations predict transition states for hydrolysis pathways, guiding experimental validation .
  • Comparative studies : Benchmark stability against structurally similar compounds (e.g., phenyl vs. thienyl derivatives) to isolate substituent effects .

Basic: What safety precautions are critical when handling 3-(Chloromethyl)-5-(3-thienyl)pyridine in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile HCl byproducts .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
  • Waste disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal .

Advanced: How can computational methods guide the design of derivatives based on 3-(Chloromethyl)-5-(3-thienyl)pyridine for enhanced bioactivity?

Answer:

  • Docking simulations : Predict binding modes with target proteins (e.g., kinases) to optimize substituent placement .
  • QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess stability of covalent adducts formed between the chloromethyl group and cysteine residues .

Basic: What chromatographic techniques are suitable for purifying 3-(Chloromethyl)-5-(3-thienyl)pyridine, and how is purity validated?

Answer:

  • Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (7:3 ratio) to separate chloromethyl derivatives .
  • HPLC : C18 columns (acetonitrile/water mobile phase) resolve trace impurities.
  • Purity validation : ≥98% purity confirmed via NMR integration and GC-MS peak area analysis .

Advanced: What strategies mitigate competing side reactions during functionalization of 3-(Chloromethyl)-5-(3-thienyl)pyridine?

Answer:

  • Protecting groups : Temporarily mask thienyl sulfur with Boc groups to prevent oxidation during substitutions .
  • Low-temperature reactions : Perform nucleophilic substitutions at 0–5°C to suppress elimination pathways.
  • Catalyst screening : Test Pd/Cu systems for cross-coupling reactions to minimize homocoupling byproducts .

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